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Compound of Interest

Compound Name: Aluminum arsenide

Cat. No.: B1584279

Technical Support Center: AlAs/GaAs
Superlattices

This technical support center provides troubleshooting guidance and frequently asked
guestions for researchers, scientists, and drug development professionals working on
minimizing lattice strain in AIAs/GaAs superlattices.

Frequently Asked Questions (FAQSs)

Q1: What is the primary cause of lattice strain in AIAs/GaAs superlattices?

Al: The primary cause of lattice strain is the small but non-zero difference in the lattice
constants of Gallium Arsenide (GaAs) and Aluminum Arsenide (AlAs). Although the lattice
mismatch is minimal, it can induce significant strain, especially as the thickness of the epitaxial
layers increases.[1][2] This strain accumulates with each successive layer in the superlattice
structure.

Q2: How significant is the lattice mismatch between GaAs and AIAs?

A2: The lattice mismatch between GaAs and AlAs is relatively small. The lattice constant for
GaAs is approximately 5.6533 A, while for AlAs it is about 5.6605 A.[3] This results in a lattice
mismatch of around 0.12%. While this is a small value, it is sufficient to generate strain and
misfit dislocations if the layer thicknesses exceed the critical thickness.
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Q3: What is "critical thickness" and why is it important?

A3: The critical thickness is the maximum thickness an epitaxial layer can be grown on a
substrate with a different lattice constant before it becomes energetically favorable to form
misfit dislocations to relieve the accumulated strain.[4] Growing layers thinner than the critical
thickness allows the mismatch to be accommodated by elastic strain, resulting in a high-quality,
defect-free "pseudomorphic” superlattice.[5] Exceeding this thickness leads to plastic relaxation
through the introduction of dislocations, which can degrade the electronic and optical properties
of the device.

Q4: What is the role of a buffer layer in minimizing strain?

A4: A buffer layer is grown between the substrate and the superlattice to improve the crystal
quality of the subsequent layers. In the context of AIAs/GaAs superlattices, a buffer layer can
serve several purposes:

« It can provide a smoother, more uniform surface for epitaxial growth.

|t can be designed to have an effective lattice constant that is intermediate to that of the
substrate and the superlattice, thereby reducing the net strain.

o A superlattice itself, such as a GaAs/AlAs superlattice, can be used as a buffer layer to filter
out threading dislocations propagating from the substrate.[6][7] The composition and lattice
constant of the buffer layer directly influence the strain distribution within the superlattice
layers.[5][8]

Q5: Which growth techniques are preferred for AIAs/GaAs superlattices?

A5: Molecular Beam Epitaxy (MBE) and Metal-Organic Chemical Vapor Deposition (MOCVD)
are the two primary techniques used for growing high-quality AlIAs/GaAs superlattices.[9][10]
[11]

o MBE operates under ultra-high vacuum and uses solid elemental sources, offering precise
control over layer thickness at the atomic level.[9]

 MOCVD uses metal-organic precursors at near-ambient pressures and is well-suited for
high-throughput manufacturing.[9] Both methods can produce high-quality heterostructures,
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and the choice often depends on specific experimental requirements and available
equipment.

Troubleshooting Guide
Problem 1: High density of misfit dislocations observed in characterization (e.g., TEM, XRD).

o Possible Cause: The thickness of individual AlAs or GaAs layers has exceeded the critical
thickness.

e Solution:
o Reduce the thickness of the individual layers in the superlattice.

o Calculate the theoretical critical thickness using a model like the Matthews-Blakeslee
model to guide your layer design.[4]

o Introduce a compositionally graded buffer layer to gradually transition the lattice constant
from the substrate to the average lattice constant of the superlattice.

Problem 2: Poor interface quality and alloy clustering.

o Possible Cause: Sub-optimal growth temperature or V/III flux ratio. Surface roughness of the
underlying layer.

e Solution:

o Optimize Growth Temperature: Lowering the growth temperature can reduce surface
mobility and suppress 3D island growth, but too low a temperature can introduce point
defects. A systematic study of growth temperature is recommended.[12][13]

o Adjust V/III Ratio: The ratio of Group V (As) to Group IIl (Ga, Al) precursors is critical.
Optimize this ratio to ensure a stable, two-dimensional growth front.

o Incorporate a Superlattice Buffer Layer: Using a short-period AlAs/GaAs superlattice as a
buffer layer has been shown to be effective in smoothing the growth surface and reducing
alloy clustering for subsequent layers.[7]
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Problem 3: Inconsistent or poor photoluminescence (PL) or electrical characteristics.

e Possible Cause: Presence of non-radiative recombination centers due to crystalline defects,
or rough interfaces causing carrier scattering.

e Solution:

Review Growth Protocol: Ensure all growth parameters (temperature, pressure, source

[¢]

purity, growth rate) are stable and optimized.

o Characterize Buffer Layer: Thoroughly characterize the buffer layer before growing the
main superlattice structure to ensure it is of high quality.

o Introduce Growth Interruptions: A brief pause in growth (growth interruption) at the
interfaces can allow atoms to migrate to more favorable lattice sites, resulting in smoother
interfaces.

o Consider Thermal Annealing: Post-growth thermal cycle annealing can sometimes
improve crystal quality by allowing for the annihilation of point defects.[14]

Data Presentation

Table 1: Lattice Constants of GaAs and AlAs at 300 K

Lattice Constant

Material Crystal Structure A) Source
Gallium Arsenide )

Zincblende 5.6533 [3]
(GaAs)
Gallium Arsenide ]

Zincblende 5.61 [1]
(GaAs)
Aluminum Arsenide )

Zincblende 5.6605 [3]
(AlAS)
Aluminum Arsenide )

Zincblende 5.63 [1]

(AlAS)
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Table 2: Typical Growth Parameters for AIAs/GaAs Superlattices

Molecular Beam Epitaxy Metal-Organic Chemical
Parameter -

(MBE) Vapor Deposition (MOCVD)
Substrate Temperature 580 - 710 °C 600 - 720 °C

< 10~8 Torr (Ultra-High
Growth Pressure 20 - 100 mbar (Low Pressure)

Vacuum)

) Trimethylgallium (TMGa),
Group Ill Sources Solid elemental Ga, Al _ ,
Trimethylaluminum (TMAI)
Group V Source Solid elemental As (Asa or Asz)  Arsine (AsHs)
Typical Growth Rate 0.1 - 1.0 um/hour 0.1 - 2.0 um/hour
] Mass flow controller rates

Key Control Parameter Effusion cell temperature (flux)

(precursor partial pressure)

Experimental Protocols

Protocol 1: General Methodology for MBE Growth of AIAs/GaAs Superlattices
e Substrate Preparation: A (001)-oriented GaAs substrate is loaded into the MBE system.

o Oxide Desorption: The substrate is heated to ~580-620°C under an arsenic flux to remove
the native surface oxide layer. This is typically monitored by Reflection High-Energy Electron
Diffraction (RHEED).

o Buffer Layer Growth: A GaAs buffer layer (typically 100-500 nm) is grown to create a smooth,
atomically flat surface for the superlattice. The quality of the surface is monitored in-situ with
RHEED.

e Superlattice Growth:

o The shutters for the Al and Ga effusion cells are alternately opened and closed to grow the
desired sequence of AlAs and GaAs layers.

o The substrate temperature is maintained, typically in the range of 580-680°C.
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o The thickness of each layer is controlled by the growth time, which is predetermined from
calibrated growth rates.

o An arsenic overpressure is maintained throughout the growth process to prevent surface
degradation.

e Capping Layer: A final GaAs capping layer (typically 5-10 nm) is often grown to protect the
AlAs layers from oxidation when exposed to air.[15]

e Cool Down: The substrate is cooled down under an arsenic flux to preserve the surface
reconstruction.

Protocol 2: General Methodology for MOCVD Growth of AlAs/GaAs Superlattices

o Substrate Preparation: A (001)-oriented GaAs substrate is placed on the susceptor in the
MOCVD reactor.

o Deoxidation & Annealing: The reactor is heated to a high temperature (e.g., 625-750°C) in a
hydrogen (Hz) and arsine (AsHs) atmosphere to remove surface oxides.[16]

o Buffer Layer Growth: A GaAs buffer layer is grown by introducing Trimethylgallium (TMGa)
and AsHs into the reactor. The growth temperature is typically between 600°C and 720°C.
[17]

e Superlattice Growth:

o The AlAs and GaAs layers are grown by switching the gas flows of the Group Il
precursors (TMGa and Trimethylaluminum, TMAI) in and out of the reactor using a fast-
switching gas manifold.

o A continuous flow of AsHs is maintained to provide the Group V element.

o The layer thickness is determined by the precursor flow rates and the duration of the
injection pulse.

o Capping Layer: A protective GaAs cap layer is grown by flowing TMGa and AsHs.
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e Cool Down: The reactor is cooled under an AsHs and Hz flow to prevent decomposition of
the grown layers.
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Click to download full resolution via product page

Caption: Experimental workflow for growing AlAs/GaAs superlattices.
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Caption: Relationship between lattice mismatch, thickness, and strain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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